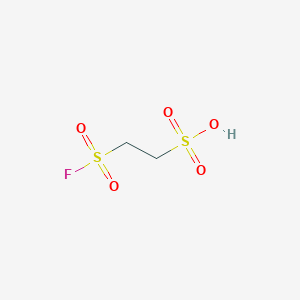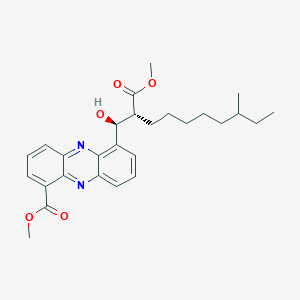![molecular formula C7H13NO2 B1487316 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine CAS No. 2166977-40-6](/img/structure/B1487316.png)
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine
Übersicht
Beschreibung
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine (DOBMMA), is a small molecule organic compound that is widely used in scientific research. It is a cyclic molecule with a molecular formula of C7H13NO2. This compound has been extensively studied for its structural and functional properties, and has been found to have a wide range of applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine is widely used in scientific research, particularly in the fields of chemistry, pharmacology, and biochemistry. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of other compounds, the preparation of catalysts, and the preparation of pharmaceuticals. It is also used in the synthesis of peptides, peptidomimetics, and in the preparation of fluorescent probes. In addition, it is used in the synthesis of organic semiconductors and in the preparation of nanomaterials.
Wirkmechanismus
The exact mechanism of action of 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning it can accept a pair of electrons from a donor molecule. This allows it to form a complex with the donor molecule, which can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria, and to have an anti-inflammatory effect. It has also been found to have an effect on the activity of certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and can be easily synthesized from readily available starting materials. In addition, it is a versatile reagent that can be used in a variety of reactions, and can be used to prepare a variety of compounds. However, the use of 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine is not without its limitations. It is a relatively unstable compound, and its reaction products can be difficult to purify. In addition, it can be toxic if handled improperly.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine in scientific research. One potential application is in the development of new pharmaceuticals. 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine has been found to have an inhibitory effect on the activity of certain enzymes, and could potentially be used to develop drugs that target specific enzymes. In addition, 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine could be used to develop new catalysts for organic reactions, and could be used to prepare fluorescent probes for use in biological studies. Finally, 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine could be used to prepare nanomaterials for use in a variety of applications, such as drug delivery and medical imaging.
Eigenschaften
IUPAC Name |
1-(2,5-dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-5-6-7(5)10-3-2-9-6/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZXJKIDBNKMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2C1OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)












